Tetradecylamine, chloroacetate
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Overview
Description
Tetradecylamine, chloroacetate is a chemical compound that combines the properties of tetradecylamine and chloroacetate. Chloroacetate, on the other hand, is derived from chloroacetic acid, which is a chlorinated derivative of acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetradecylamine, chloroacetate typically involves the reaction of tetradecylamine with chloroacetic acid or its derivatives. One common method is the direct reaction of tetradecylamine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar reaction conditions. The process involves the careful control of reaction parameters, such as temperature, pressure, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tetradecylamine, chloroacetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetate group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.
Oxidation and reduction: The amine group in tetradecylamine can be oxidized to form corresponding imines or nitriles, while reduction reactions can convert it back to the amine form.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation and reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
Nucleophilic substitution: The major products include substituted amines, alcohols, and other derivatives depending on the nucleophile used.
Oxidation and reduction: The major products are imines, nitriles, and the original amine.
Scientific Research Applications
Tetradecylamine, chloroacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetradecylamine, chloroacetate involves its interaction with molecular targets and pathways in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, while the chloroacetate group can participate in nucleophilic substitution reactions, leading to the modification of target molecules . These interactions can result in changes in the structure and function of proteins, enzymes, and other cellular components, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Dodecylamine, chloroacetate: Similar to tetradecylamine, chloroacetate but with a shorter alkyl chain.
Hexadecylamine, chloroacetate: Similar to this compound but with a longer alkyl chain.
Uniqueness
This compound is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties and biological activities. The balance between hydrophobic and hydrophilic regions in the molecule makes it suitable for various applications, including its use as a surfactant and in drug delivery systems .
Properties
CAS No. |
78961-21-4 |
---|---|
Molecular Formula |
C16H34ClNO2 |
Molecular Weight |
307.9 g/mol |
IUPAC Name |
2-chloroacetic acid;tetradecan-1-amine |
InChI |
InChI=1S/C14H31N.C2H3ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;3-1-2(4)5/h2-15H2,1H3;1H2,(H,4,5) |
InChI Key |
GZZFYDVDUNYQST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCN.C(C(=O)O)Cl |
Origin of Product |
United States |
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